molecular formula C15H24ClN3O2 B8503376 Carbamic acid,[2-amino-4-chloro-5-[(2-methylpropyl)amino]phenyl]-,1,1-dimethylethyl ester

Carbamic acid,[2-amino-4-chloro-5-[(2-methylpropyl)amino]phenyl]-,1,1-dimethylethyl ester

Cat. No. B8503376
M. Wt: 313.82 g/mol
InChI Key: KRWKPWWLGUDSOV-UHFFFAOYSA-N
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Patent
US06949542B2

Procedure details

The title compound was prepared from (4-chloro-5-isobutylamino-2-nitro-phenyl)-carbamic acid tert-butyl ester (Example C4) (1.93 g, 5.61 mmol) by reduction with SnCl2.2H2O according to the general procedure J (method b). Obtained as a brown solid (1.30 g, 74%).
Name
(4-chloro-5-isobutylamino-2-nitro-phenyl)-carbamic acid tert-butyl ester
Quantity
1.93 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Yield
74%

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6](=[O:23])[NH:7][C:8]1[CH:13]=[C:12]([NH:14][CH2:15][CH:16]([CH3:18])[CH3:17])[C:11]([Cl:19])=[CH:10][C:9]=1[N+:20]([O-])=O)([CH3:4])([CH3:3])[CH3:2].O.O.Cl[Sn]Cl>>[C:1]([O:5][C:6](=[O:23])[NH:7][C:8]1[CH:13]=[C:12]([NH:14][CH2:15][CH:16]([CH3:17])[CH3:18])[C:11]([Cl:19])=[CH:10][C:9]=1[NH2:20])([CH3:2])([CH3:4])[CH3:3] |f:1.2.3|

Inputs

Step One
Name
(4-chloro-5-isobutylamino-2-nitro-phenyl)-carbamic acid tert-butyl ester
Quantity
1.93 g
Type
reactant
Smiles
C(C)(C)(C)OC(NC1=C(C=C(C(=C1)NCC(C)C)Cl)[N+](=O)[O-])=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.O.Cl[Sn]Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(NC1=C(C=C(C(=C1)NCC(C)C)Cl)N)=O
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 1.3 g
YIELD: PERCENTYIELD 74%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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